![molecular formula C15H8Cl2N4 B5695042 5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with quinazoline derivatives under acidic or basic conditions to form the triazoloquinazoline ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in the regulation of gene expression and cancer progression . The compound binds to the active site of the target enzyme, thereby inhibiting its activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.
Triazolophthalazine derivatives: These compounds are structurally related and have been studied for their anticancer properties.
Uniqueness
5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its specific substitution pattern and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-13-4-2-1-3-11(13)15-20-18-8-21(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNTUYVQYUPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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